molecular formula C18H13N7S B3612518 1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE

1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B3612518
M. Wt: 359.4 g/mol
InChI Key: WQIGILXJFDOWMP-UHFFFAOYSA-N
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Description

1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a combination of tetrazole, thiazole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole and thiazole intermediates, which are then coupled with a benzodiazole derivative. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

4-[1-[[4-(2H-tetrazol-5-yl)phenyl]methyl]benzimidazol-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7S/c1-2-4-16-14(3-1)20-18(15-10-26-11-19-15)25(16)9-12-5-7-13(8-6-12)17-21-23-24-22-17/h1-8,10-11H,9H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGILXJFDOWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C4=NNN=N4)C5=CSC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
1-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2-(1,3-THIAZOL-4-YL)-1H-1,3-BENZODIAZOLE

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